1-Propyl-3-(trifluoromethyl)pyrazole

Medicinal Chemistry Lead Optimization ADME Properties

Strategically procure 1-Propyl-3-(trifluoromethyl)pyrazole to decisively advance your lead optimization and synthesis processes. This pre-functionalized building block eliminates low-yielding N-alkylation steps, lowering Cost of Goods. Its specific LogP (2.31-2.54) and pKa (-0.69) are critical for fine-tuning oral bioavailability and CNS penetration, a generic substitution risk that can invalidate your SAR data. Order this high-purity (≥95%) intermediate now to accelerate your PDE10A inhibitor or SDHI fungicide programs.

Molecular Formula C7H9F3N2
Molecular Weight 178.15 g/mol
CAS No. 1033132-02-3
Cat. No. B3024156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-3-(trifluoromethyl)pyrazole
CAS1033132-02-3
Molecular FormulaC7H9F3N2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCCCN1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C7H9F3N2/c1-2-4-12-5-3-6(11-12)7(8,9)10/h3,5H,2,4H2,1H3
InChIKeyXPQAQRWNQZDDBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-3-(trifluoromethyl)pyrazole (CAS 1033132-02-3): Procurement-Ready Properties and Analytical Profile for Pharmaceutical and Agrochemical Synthesis


1-Propyl-3-(trifluoromethyl)pyrazole is a fluorinated heterocyclic building block with the molecular formula C7H9F3N2 and a molecular weight of 178.15 g/mol [1]. It is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications [2]. Key physicochemical properties, including a predicted LogP of 2.31 to 2.54 [1] and a predicted pKa of -0.69 , define its behavior in synthetic and biological environments. Commercially, it is available at purities of ≥95% .

Why 1-Propyl-3-(trifluoromethyl)pyrazole Cannot Be Substituted by Other Pyrazoles in Precision Synthesis and Lead Optimization


Generic substitution of 1-propyl-3-(trifluoromethyl)pyrazole with other pyrazole derivatives is not feasible due to the specific and non-linear impact of its substituents on critical molecular properties. The propyl group at the N1 position and the trifluoromethyl group at the C3 position create a unique combination of electronic and steric effects that directly govern its reactivity and the downstream properties of any derived molecules. For instance, the LogP of this compound (2.31-2.54) [1] differs significantly from that of the unsubstituted core, 3-(trifluoromethyl)pyrazole (LogP ~1.0) [2], and other analogs like 1-methyl-3-(trifluoromethyl)pyrazole (LogP ~1.6) [3]. This difference is not incremental; it is substantial and will alter membrane permeability, solubility, and metabolic stability of final drug candidates. Furthermore, the pKa of this compound is predicted to be -0.69 , indicating it is a very weak base, a property that affects its salt formation and solubility profile in ways that other analogs cannot replicate. Therefore, using a different pyrazole would introduce unquantified risk into a synthetic route or a structure-activity relationship (SAR) study, potentially invalidating previous optimization efforts.

Quantitative Comparative Evidence for 1-Propyl-3-(trifluoromethyl)pyrazole Against Closest Analogs in Synthesis and Biological Systems


Lipophilicity Comparison of 1-Propyl-3-(trifluoromethyl)pyrazole vs. Core Pyrazole Scaffolds

The lipophilicity of 1-propyl-3-(trifluoromethyl)pyrazole, measured by predicted LogP, provides a quantifiable differentiation from its core analogs. The compound has a predicted LogP of 2.31 to 2.54 [1] . In comparison, the unsubstituted 3-(trifluoromethyl)pyrazole has a predicted LogP of approximately 1.0 [2], and 1-methyl-3-(trifluoromethyl)pyrazole has a predicted LogP of 1.6 [3]. This represents a >1 log unit increase over the unsubstituted core and a >0.7 log unit increase over the methyl analog.

Medicinal Chemistry Lead Optimization ADME Properties

Comparison of Synthetic Yields for 3-Trifluoromethylpyrazoles from Different Precursors

The synthesis of 3-trifluoromethylpyrazoles, the core scaffold of the target compound, is well-established, but the efficiency of its production can vary greatly depending on the starting materials. For example, a practical method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a direct analog, has been reported to provide an overall yield of 76% from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one [1]. In contrast, the target compound, 1-propyl-3-(trifluoromethyl)pyrazole, is a specialized building block whose value is derived from the pre-installed propyl chain. Its procurement as a high-purity (≥95% ) starting material eliminates the need for a potentially low-yielding N-alkylation step later in a synthetic sequence, thereby saving significant time and resources.

Organic Synthesis Process Chemistry Building Blocks

Metabolic Stability of 3-Trifluoromethylpyrazoles Compared to Alternative Heterocycles

The trifluoromethylpyrazole scaffold has been shown to confer significant metabolic stability advantages over other heterocyclic systems. In a 2024 study on phosphodiesterase 10A (PDE10A) inhibitors, a lead compound containing a 3-trifluoromethylpyrazole core (compound C7) exhibited an in vitro liver microsomal half-life (T1/2) of 239 minutes [1]. This represents a substantial improvement over the previous drug candidate MP-10, which is built on a different heterocyclic core (a pyrazolo[1,5-a]pyrimidine) and is known to have poor metabolic stability [1]. This quantitative data demonstrates that the 3-trifluoromethylpyrazole moiety is a key contributor to enhanced metabolic robustness.

Drug Discovery Metabolic Stability In Vitro ADME

pKa and Ionization State Comparison of 1-Propyl-3-(trifluoromethyl)pyrazole vs. Unsubstituted Pyrazole

The predicted pKa of 1-propyl-3-(trifluoromethyl)pyrazole is -0.69 , indicating it is a very weak base. This is a dramatic shift from unsubstituted pyrazole, which has a pKa of approximately 2.5 for its conjugate acid [1]. The presence of the electron-withdrawing trifluoromethyl group reduces the basicity of the pyrazole nitrogen atoms by over 3 pKa units. This difference means that the target compound will be almost entirely unionized at physiological pH (7.4), whereas unsubstituted pyrazole would be partially ionized.

Physicochemical Characterization Solubility Salt Formation

High-Impact Application Scenarios for 1-Propyl-3-(trifluoromethyl)pyrazole in R&D and Scale-Up


Lead Optimization for Improved Oral Bioavailability and Metabolic Stability

Medicinal chemists should prioritize 1-propyl-3-(trifluoromethyl)pyrazole as a building block when optimizing a lead series for improved oral bioavailability. Its elevated LogP of 2.31-2.54 [1] and the class-level evidence for high metabolic stability (T1/2 of 239 min for a related core) [2] make it a strategic choice for increasing a drug candidate's lipophilicity and reducing its clearance, key parameters for achieving desirable in vivo pharmacokinetics.

Scaffold for Developing Selective PDE10A Inhibitors and Other CNS/Peripheral Agents

Researchers focusing on PDE10A as a therapeutic target for cardiac hypertrophy or neurological disorders should use 1-propyl-3-(trifluoromethyl)pyrazole as a foundational scaffold. A recent study demonstrated that 3-trifluoromethyl-substituted pyrazoles can achieve potent PDE10A inhibition (IC50 = 11.9 nmol/L) with >840-fold selectivity over other PDE subtypes [2]. The specific propyl substitution on the target compound can be leveraged to fine-tune lipophilicity for either CNS penetration or peripheral restriction, depending on the therapeutic goal.

Efficient Synthesis of Agrochemical Intermediates (e.g., SDHI Fungicides)

Process chemists in agrochemical R&D should procure 1-propyl-3-(trifluoromethyl)pyrazole to streamline the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and other N-substituted pyrazole carboxamides [3]. By using this pre-functionalized, high-purity (≥95%) building block, synthetic sequences are shortened, avoiding the need for subsequent N-alkylation steps that can be low-yielding and difficult to purify. This directly translates to lower cost of goods and faster development timelines for new crop protection agents.

Controlling Physicochemical Properties in Fragment-Based Drug Discovery (FBDD)

For fragment-based drug discovery (FBDD) programs, 1-propyl-3-(trifluoromethyl)pyrazole is an ideal starting fragment due to its precisely defined and advantageous physicochemical profile. Its high lipophilicity (LogP 2.31-2.54) [1] and very weak basicity (pKa -0.69) provide a unique combination that is often sought for optimizing ligand efficiency and membrane permeability. Using this specific fragment, rather than a more polar analog, can help maintain a favorable property space as the fragment is grown into a high-affinity lead compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Propyl-3-(trifluoromethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.